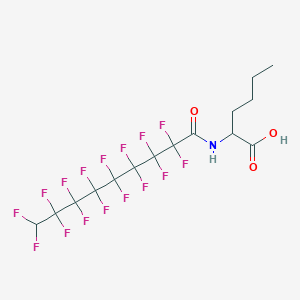![molecular formula C18H25N7O3 B15014463 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15014463.png)
4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine moiety, and a hydrazone linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Triazine Ring Formation: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Morpholine Substitution: Finally, the morpholine moiety is introduced through nucleophilic substitution, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry
Agriculture: It can be used in the development of agrochemicals for pest control.
Pharmaceuticals: The compound is a valuable intermediate in the synthesis of various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways.
DNA Interaction: It can intercalate into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-1,3,5-TRIAZIN-2-AMINE: Lacks the morpholine moiety.
4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine moiety in 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE enhances its solubility and bioavailability, making it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H25N7O3 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H25N7O3/c1-24(2)17-20-16(21-18(22-17)25-7-9-28-10-8-25)23-19-12-13-5-6-14(26-3)11-15(13)27-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21,22,23)/b19-12+ |
Clave InChI |
NETQNWBGYYMVEJ-XDHOZWIPSA-N |
SMILES isomérico |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B15014383.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014394.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)
![4-bromo-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014409.png)

![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline](/img/structure/B15014427.png)

![Urea, 1-(3-chlorophenyl)-3-[3-(1-piperidyl)propyl]-](/img/structure/B15014443.png)
![N'~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide](/img/structure/B15014448.png)
![4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol](/img/structure/B15014454.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15014456.png)
